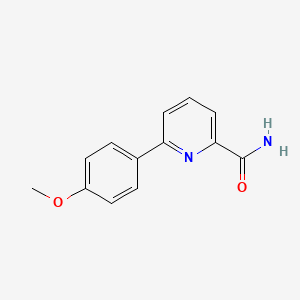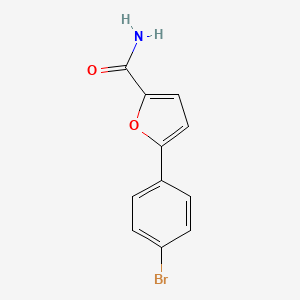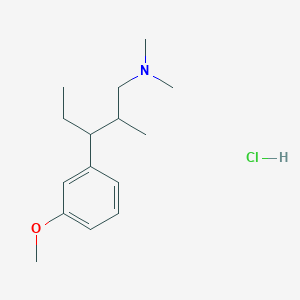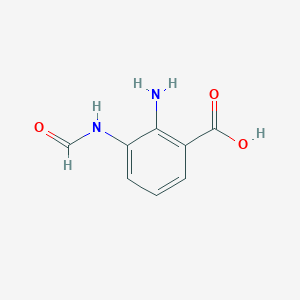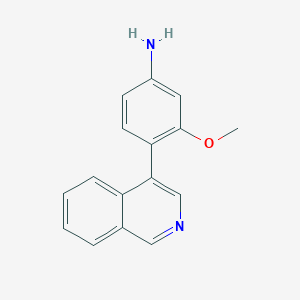
4-Isoquinolin-4-yl-3-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoquinolin-4-yl-3-methoxyaniline is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . One common synthetic route is the Biltz synthesis, which involves the cyclization of o-aminobenzonitriles with α-diketones under acidic conditions. Another approach is the Pictet-Spengler reaction, where tryptamines are cyclized with aldehydes or ketones in the presence of acid catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Isoquinolin-4-yl-3-methoxyaniline may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing waste and byproducts.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isoquinolin-4-yl-3-methoxyaniline can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Aplicaciones Científicas De Investigación
4-Isoquinolin-4-yl-3-methoxyaniline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-Isoquinolin-4-yl-3-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
4-Isoquinolin-4-yl-3-methoxyaniline is similar to other isoquinoline derivatives, such as quinoline and isoquinoline itself. its unique structural features, such as the methoxyaniline group, contribute to its distinct properties and applications. Other similar compounds include:
Quinoline: A closely related heterocyclic aromatic organic compound.
Isoquinoline: The parent compound from which this compound is derived.
3-Methoxyaniline: A simpler compound that shares the methoxyaniline moiety.
These compounds differ in their chemical structure and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C16H14N2O |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
4-isoquinolin-4-yl-3-methoxyaniline |
InChI |
InChI=1S/C16H14N2O/c1-19-16-8-12(17)6-7-14(16)15-10-18-9-11-4-2-3-5-13(11)15/h2-10H,17H2,1H3 |
Clave InChI |
OYXULLIVZOVFBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N)C2=CN=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


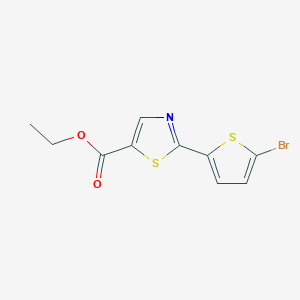
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)
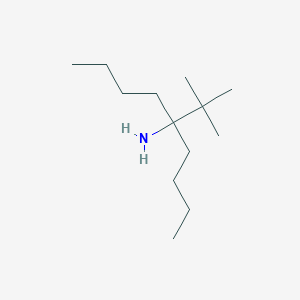
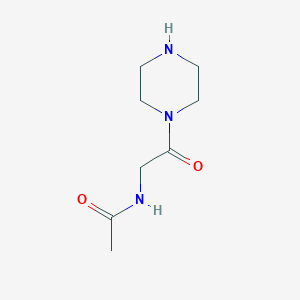
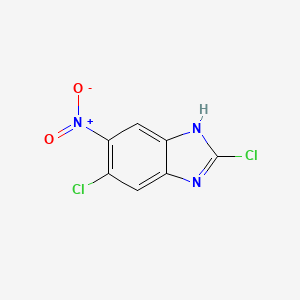
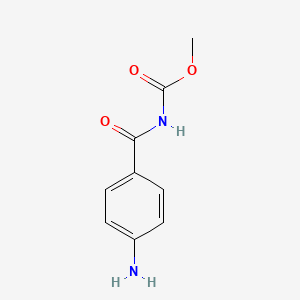
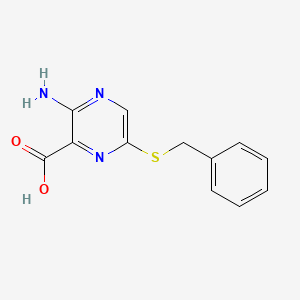
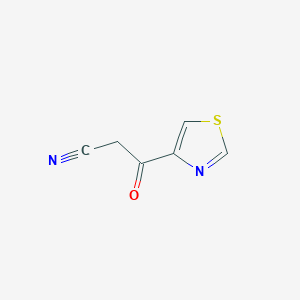
![tert-butyl N-[5-(piperidine-1-carbonyl)thiophen-2-yl]carbamate](/img/structure/B15358138.png)
